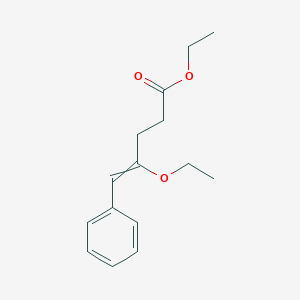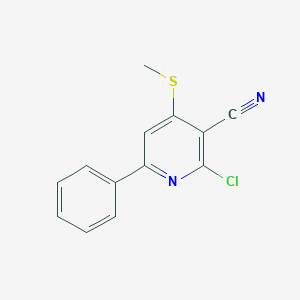![molecular formula C24H37NO B14347638 N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine CAS No. 90504-87-3](/img/structure/B14347638.png)
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is a chemical compound that belongs to the class of amines It features a naphthalene ring attached to a decan-1-amine structure, with two ethyl groups bonded to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine typically involves the reaction of naphthalene derivatives with decan-1-amine under specific conditions. One common method involves the use of halogenoalkanes, where the halogenoalkane is heated with a concentrated solution of ammonia in ethanol . The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. The process involves multiple stages, including the formation of primary, secondary, and tertiary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles and Electrophiles: These include halides, hydroxides, and various organic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring structure allows for specific binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-4,6-bis(naphthalen-2-yloxy)-1,3,5-triazin-2-amine:
N,N-Dimethylethanamine: A simpler amine with two methyl groups attached to the nitrogen atom, used in various chemical reactions.
Uniqueness
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is unique due to its specific structural arrangement, which combines the properties of a long alkyl chain with the aromatic naphthalene ring.
Eigenschaften
CAS-Nummer |
90504-87-3 |
|---|---|
Molekularformel |
C24H37NO |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
N,N-diethyl-10-naphthalen-2-yloxydecan-1-amine |
InChI |
InChI=1S/C24H37NO/c1-3-25(4-2)19-13-9-7-5-6-8-10-14-20-26-24-18-17-22-15-11-12-16-23(22)21-24/h11-12,15-18,21H,3-10,13-14,19-20H2,1-2H3 |
InChI-Schlüssel |
DDULTEVEIBVTOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
